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molecular formula C17H16FN3O3S B8765889 7-Fluoro-1-methyl-5-oxo-8-(1-piperazinyl)-5H-thiazolo(3,2-a)quinoline-4-carboxylic acid CAS No. 84339-08-2

7-Fluoro-1-methyl-5-oxo-8-(1-piperazinyl)-5H-thiazolo(3,2-a)quinoline-4-carboxylic acid

Cat. No. B8765889
M. Wt: 361.4 g/mol
InChI Key: LEKKRFMWERADOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1csc2c(C(=O)O)c(=O)c3cc(F)c(F)cc3n12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:21]1[CH2:22][NH:23][CH2:24][CH2:25][NH:26]1.[F:1][c:2]1[cH:3][c:4]2[c:5](=[O:20])[c:6]([C:17](=[O:18])[OH:19])[c:7]3[n:8]([c:9]2[cH:10][c:11]1[F:12])[c:13]([CH3:16])[cH:14][s:15]3.[cH:27]1[cH:28][cH:29][n:30][cH:31][cH:32]1>>[F:1][c:2]1[cH:3][c:4]2[c:5](=[O:20])[c:6]([C:17](=[O:18])[OH:19])[c:7]3[n:8]([c:9]2[cH:10][c:11]1[N:23]1[CH2:22][CH2:21][NH:26][CH2:25][CH2:24]1)[c:13]([CH3:16])[cH:14][s:15]3

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CNCCN1
Name
Cc1csc2c(C(=O)O)c(=O)c3cc(F)c(F)cc3n12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1csc2c(C(=O)O)c(=O)c3cc(F)c(F)cc3n12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccncc1

Outcomes

Product
Name
Type
product
Smiles
Cc1csc2c(C(=O)O)c(=O)c3cc(F)c(N4CCNCC4)cc3n12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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